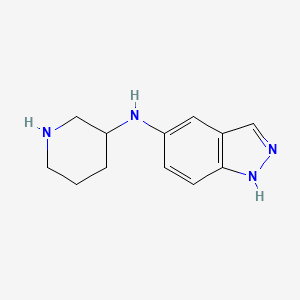

N-piperidin-3-yl-1H-indazol-5-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H16N4 |

|---|---|

Molecular Weight |

216.28 g/mol |

IUPAC Name |

N-piperidin-3-yl-1H-indazol-5-amine |

InChI |

InChI=1S/C12H16N4/c1-2-11(8-13-5-1)15-10-3-4-12-9(6-10)7-14-16-12/h3-4,6-7,11,13,15H,1-2,5,8H2,(H,14,16) |

InChI Key |

DZCXFGNWECEITN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)NC2=CC3=C(C=C2)NN=C3 |

Origin of Product |

United States |

Synthetic Strategies for N Piperidin 3 Yl 1h Indazol 5 Amine and Its Functionalized Analogues

Methodologies for Indazole Ring System Construction

The indazole scaffold is a privileged structure in medicinal chemistry, and its synthesis has been the subject of extensive research. nih.gov Methodologies for its construction range from classical condensation reactions to modern metal-catalyzed cross-coupling and cycloaddition strategies.

Cycloaddition Reactions for Indazole Core Formation

Cycloaddition reactions, particularly [3+2] dipolar cycloadditions, represent a powerful and direct method for constructing the indazole core. nih.govnih.gov These reactions involve the combination of a three-atom dipole with a two-atom dipolarophile.

One prominent strategy involves the reaction of arynes with diazo compounds. organic-chemistry.org Arynes, highly reactive intermediates, can be generated in situ from precursors like o-(trimethylsilyl)aryl triflates. Their reaction with various diazo compounds provides a direct route to a wide range of substituted indazoles under mild conditions. organic-chemistry.org

Another effective [3+2] cycloaddition approach utilizes sydnones as cyclic 1,3-dipoles reacting with arynes. nih.govnih.govacs.org This method is notable for its efficiency, mild reaction conditions, and high yields. The reaction proceeds through an initial cycloaddition to form a bicyclic adduct, which then undergoes a spontaneous retro-[4+2] reaction to extrude carbon dioxide, yielding the stable 2H-indazole product. nih.govnih.gov This process cleanly produces 2H-indazoles without contamination from the 1H-isomers. nih.gov Similarly, the reaction between in situ generated nitrile imines and arynes offers a rapid and convergent synthesis of 1-substituted-1H-indazoles. acs.org

Table 1: Examples of [3+2] Cycloaddition Reactions for Indazole Synthesis

| Dipole | Dipolarophile Precursor | Conditions | Product Type | Reference(s) |

|---|---|---|---|---|

| Sydnones | o-Silylaryl triflates | TBAF or CsF, MeCN/THF | 2H-Indazoles | nih.gov, nih.gov |

| Diazo compounds | o-(Trimethylsilyl)aryl triflates | CsF or TBAF, room temp. | 1H-Indazoles | organic-chemistry.org |

| Nitrile imines | o-(Trimethylsilyl)aryl triflates | CsF/18-crown-6, <5 min | 1-Substituted-1H-indazoles | acs.org |

| N-Tosylhydrazones (diazo precursor) | o-(Trimethylsilyl)aryl triflates | CsF, MeCN, 60 °C | 3-Substituted-1H-indazoles | organic-chemistry.org |

Regioselective Functionalization of the Indazole Nucleus (e.g., at the 5-position)

Functionalization of the pre-formed indazole core is critical for introducing substituents like the 5-amino group found in the target molecule. Directing C-H functionalization to a specific position on the indazole's benzene (B151609) ring is a significant synthetic challenge due to the multiple potential reaction sites. nih.gov

Strategies often rely on directing groups or exploiting the inherent electronic properties of the heterocyclic system. For the related indole (B1671886) scaffold, directing groups at the C3 position or on the nitrogen atom have been successfully used to achieve functionalization at the C4 and C7 positions, respectively. nih.gov While direct C5-amination is less common, a highly regioselective C5-H direct iodination of indoles has been reported, which proceeds under metal-free conditions via a radical pathway. rsc.org Such aryl iodides are exceptionally versatile intermediates that can be converted to an amino group through subsequent coupling reactions.

Palladium and copper-catalyzed reactions have been developed for the regioselective C4 or C5 arylation of indoles, where the selectivity is controlled by the choice of catalyst and directing group. mdpi.com For instance, a removable pivaloyl group at the C3 position can direct arylation to either C4 or C5. nih.gov Rhodium(III) catalysis has also been employed for the C-H functionalization of azobenzenes to construct N-aryl-2H-indazoles, where regioselectivity is controlled by steric and electronic effects of substituents on the azobenzene. nih.gov These principles of catalyst and substrate control are central to achieving regioselectivity in the functionalization of the indazole nucleus.

N-Alkylation and N-Acylation of Indazole Nitrogen Atoms

Alkylation or acylation of the indazole nitrogen atoms often yields a mixture of N-1 and N-2 substituted products due to the tautomeric nature of the indazole ring. nih.gov The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-form. nih.gov Achieving regioselectivity is therefore a key challenge, and the outcome is highly dependent on reaction conditions, including the choice of base, solvent, and electrophile, as well as the electronic nature of substituents on the indazole ring. nih.govnih.gov

For example, in the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, density functional theory (DFT) calculations suggest that the presence of a cesium base promotes a chelation mechanism involving the indazole N-2 and the C-3 ester, directing alkylation to the N-1 position. beilstein-journals.org In the absence of such chelation, other non-covalent interactions can favor the formation of the N-2 product. beilstein-journals.org Generally, direct alkylation often leads to mixtures, but specific conditions have been developed for selective outcomes. nih.gov For instance, using trifluoromethanesulfonic acid (TfOH) or copper(II) triflate as a catalyst allows for the highly selective N-2 alkylation of 1H-indazoles and 1H-azaindazoles with a variety of alkyl trichloroacetimidates. organic-chemistry.org Direct radical acylation of 2H-indazoles at the 3-position has also been achieved using a Ag(I)/Na₂S₂O₈ system. rsc.org

Table 2: Regioselectivity in N-Alkylation of Indazoles

| Indazole Substrate | Alkylating Agent | Conditions | Major Product | Reference(s) |

|---|---|---|---|---|

| 1H-Indazole | Various alkyl halides | Mitsunobu (DEAD, PPh₃) | N-2 favored | nih.gov |

| Electron-deficient indazoles | Pentyl bromide | NaH, THF | N-1 favored | beilstein-journals.org |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Various alcohols | Mitsunobu (DIAD, PPh₃) | N-2 favored | beilstein-journals.org |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Various alcohols | Cs₂CO₃, BrettPhos AuCl | N-1 favored | beilstein-journals.org |

| 1H-Indazoles/Azaindazoles | Alkyl 2,2,2-trichloroacetimidates | TfOH or Cu(OTf)₂ | N-2 selective | organic-chemistry.org |

Methodologies for Piperidine (B6355638) Ring System Introduction and Modification

The piperidine ring is the most prevalent non-aromatic nitrogen heterocycle in pharmaceuticals. rsc.org Its synthesis, particularly with stereochemical control, is a cornerstone of modern organic synthesis.

Synthesis of Substituted Piperidine Intermediates (e.g., from piperidine carboxylic acids)

A variety of synthetic routes to substituted piperidines exist. The most traditional method involves the catalytic hydrogenation of corresponding pyridine (B92270) derivatives, often using nickel, platinum, or rhodium catalysts. nih.govdtic.mil

More complex substituted piperidines are often built through cyclization reactions. The reduction of 3,4-substituted 2-piperidones, which can be prepared via several routes including those starting from carboxylic acids, provides access to the corresponding piperidines using reducing agents like LiAlH₄. dtic.mil Intermolecular annulation strategies, such as the [5+1] annulation, can form the piperidine ring by combining a five-carbon unit with a nitrogen source. nih.gov Another powerful approach is the three-component vinylogous Mannich-type reaction (VMR), which combines a 1,3-bis-silylenol ether, an aldehyde, and an amine to construct multi-substituted chiral dihydropyridinones, which are versatile precursors to piperidines. rsc.org

Stereochemical Control in Piperidine Ring Synthesis

Controlling the stereochemistry of substituents on the piperidine ring is crucial for modulating biological activity. Several advanced strategies have been developed to achieve high levels of stereocontrol.

Chemo-enzymatic methods offer an elegant solution by combining chemical synthesis with biocatalysis. acs.orgnih.gov For example, a one-pot cascade using an amine oxidase and an ene-imine reductase can convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines with high enantiomeric excess. acs.orgnih.gov

The use of chiral auxiliaries is another common strategy. In the VMR, a chiral α-methyl benzylamine (B48309) can be used to form a chiral aldimine in situ, which then directs the stereoselective cyclization to produce chiral dihydropyridinones. rsc.org Similarly, the N-alkylation of racemic 3-(piperidin-3-yl)-1H-indole derivatives with a chiral reagent, followed by separation of the resulting diastereomers and removal of the chiral auxiliary, has been used to obtain enantiomerically pure (R)- and (S)-3-(piperidin-3-yl)-1H-indole products. nih.gov This approach is directly relevant to producing the chiral 3-aminopiperidine moiety.

Diastereoselective cyclization reactions are also widely employed. The nitro-Mannich reaction between functionalized acetals and imines, followed by a reductive cyclization, allows the stereochemistry established in the first step to be retained in the final piperidine product. mdpi.com Furthermore, oxidative C-H bond functionalization of enamides containing a pendent nucleophile can trigger a nearly instantaneous cyclization at room temperature to form piperidine structures with excellent stereocontrol. rsc.org

Table 3: Approaches for Stereocontrolled Piperidine Synthesis

| Method | Key Reagents/Catalysts | Stereocontrol Element | Product Example(s) | Reference(s) |

|---|---|---|---|---|

| Chemo-enzymatic Cascade | Amine oxidase, Ene-imine reductase (IRED) | Biocatalytic asymmetric reduction | Stereo-defined 3- and 3,4-substituted piperidines | acs.org, nih.gov |

| Vinylogous Mannich Reaction | Chiral α-methyl benzylamine, Sn(OTf)₂ | Chiral auxiliary | Chiral dihydropyridinones | rsc.org |

| Diastereomer Resolution | Chiral N-alkylating agent (e.g., (S)-II) | Chiral auxiliary | Enantiopure (R)- and (S)-3-(piperidin-3-yl)-1H-indoles | nih.gov |

| Nitro-Mannich/Reductive Cyclization | - | Diastereoselective Mannich reaction | Diastereomerically enriched piperidines | mdpi.com |

| Oxidative C-H Functionalization | DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) | Conformation of acyliminium ion intermediate | Stereodefined piperidines | rsc.org |

Amine Coupling Reactions for Scaffold Assembly

The formation of the crucial C-N bond between the indazole and piperidine moieties is a central challenge in the synthesis of N-piperidin-3-yl-1H-indazol-5-amine. Several amine coupling strategies are employed to achieve this transformation.

The Buchwald-Hartwig amination has emerged as a powerful and versatile tool for the formation of carbon-nitrogen bonds, particularly in the synthesis of aryl amines. youtube.com This palladium-catalyzed cross-coupling reaction is highly effective for coupling aryl halides or triflates with a wide range of amines, including heterocyclic amines. youtube.comnih.gov The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. youtube.com

The efficiency of the Buchwald-Hartwig amination is significantly influenced by the choice of ligand. Bulky, electron-rich phosphine ligands, such as XPhos, SPhos, and BrettPhos, are known to enhance reaction rates and yields by stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle: oxidative addition, ligand exchange, and reductive elimination. youtube.com The selection of the base and solvent is also critical and often requires optimization for specific substrates. nih.gov For instance, strong bases like sodium tert-butoxide (t-BuONa) and lithium tert-butoxide (t-BuOLi), as well as cesium carbonate (Cs₂CO₃), are commonly used. nih.gov

In the context of synthesizing this compound, the Buchwald-Hartwig amination would likely involve the coupling of a 5-halo-1H-indazole (e.g., 5-bromo-1H-indazole) with 3-aminopiperidine or a protected version thereof. The reaction conditions would need to be carefully optimized to achieve high yields and avoid side reactions. Researchers have successfully applied this methodology for the synthesis of various N-substituted aminoindazoles. researchgate.net

Table 1: Key Components in Buchwald-Hartwig Amination

| Component | Function | Examples |

| Palladium Catalyst | Facilitates the cross-coupling reaction | [Pd(allyl)Cl]₂, Pd₂(dba)₃, Pd(OAc)₂ |

| Phosphine Ligand | Stabilizes the catalyst and enhances reactivity | XPhos, SPhos, BrettPhos, t-BuXPhos |

| Base | Activates the amine and facilitates the catalytic cycle | t-BuONa, t-BuOLi, Cs₂CO₃ |

| Aryl Halide/Triflate | The electrophilic coupling partner | 5-Bromo-1H-indazole |

| Amine | The nucleophilic coupling partner | 3-Aminopiperidine |

Reductive amination is a widely used and versatile method for the formation of C-N bonds, providing a direct route to secondary and tertiary amines from carbonyl compounds and amines. organic-chemistry.org This two-step, one-pot process involves the initial formation of an imine or enamine intermediate from the reaction of a ketone or aldehyde with an amine, followed by in-situ reduction of this intermediate to the corresponding amine. organic-chemistry.org

A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being a particularly mild and selective choice, often favored for its broad functional group tolerance. nih.gov Other common reducing agents include sodium cyanoborohydride (NaBH₃CN) and α-picoline-borane. organic-chemistry.org The reaction conditions are generally mild, and the process can often be carried out in common organic solvents like methanol (B129727) or dichloroethane. organic-chemistry.orgnih.gov

For the synthesis of this compound, a potential reductive amination strategy could involve the reaction of 5-amino-1H-indazole with a suitable piperidone derivative, such as N-Boc-3-piperidone, followed by reduction. This approach would form the desired piperidinyl-indazole linkage. The use of a protecting group on the piperidine nitrogen, such as a tert-butyloxycarbonyl (Boc) group, is common to control reactivity and facilitate purification, which can then be removed in a subsequent step. researchgate.net

Table 2: Common Reagents in Reductive Amination

| Reagent Type | Examples | Role in the Reaction |

| Carbonyl Compound | N-Boc-3-piperidone | Provides the electrophilic carbon for C-N bond formation |

| Amine | 5-Amino-1H-indazole | Acts as the nucleophile |

| Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃), α-picoline-borane | Reduces the intermediate imine/enamine to the amine |

| Solvent | Methanol, Dichloroethane | Provides the reaction medium |

Nucleophilic substitution reactions offer another pathway for the synthesis of the this compound scaffold. This approach typically involves the reaction of an amine with a substrate containing a suitable leaving group. In the context of this specific synthesis, one could envision the reaction of 5-amino-1H-indazole with a piperidine ring that has been functionalized with a leaving group at the 3-position.

Alternatively, a nucleophilic aromatic substitution (SNAr) reaction could be employed. In this scenario, a piperidin-3-amine (B1201142) derivative would act as the nucleophile, attacking an indazole ring that is activated towards nucleophilic attack by the presence of an electron-withdrawing group and contains a suitable leaving group (e.g., a halogen) at the 5-position. However, SNAr reactions on unactivated aryl systems can be challenging and may require harsh conditions.

A more common strategy involves the intramolecular nucleophilic substitution/cyclization of a suitably functionalized precursor. For instance, a halogenated amide can undergo cyclization to form a piperidine ring. nih.gov While not a direct method for coupling the indazole and piperidine moieties, this highlights the utility of nucleophilic substitution in constructing the piperidine ring itself, which can then be further functionalized.

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern organic synthesis places a strong emphasis on the development of more efficient, sustainable, and environmentally friendly methods. These principles are increasingly being applied to the synthesis of complex molecules like this compound.

Advanced synthetic techniques such as microwave-assisted synthesis have been shown to accelerate reaction times and improve yields in various organic transformations, including the synthesis of heterocyclic compounds. rsc.org Microwave irradiation can provide rapid and uniform heating, often leading to cleaner reactions with fewer side products.

From a green chemistry perspective, there is a growing interest in performing reactions in more environmentally benign solvents, such as water or ethanol. unistra.fr For instance, Buchwald-Hartwig amination reactions have been successfully carried out in aqueous micellar media, reducing the reliance on volatile organic solvents. unistra.fr The use of catalytic systems, as seen in cross-coupling and reductive amination reactions, is inherently a green chemistry principle as it reduces the amount of stoichiometric reagents required.

The continuous development of novel synthetic methodologies, including C-H activation and photoredox catalysis, holds promise for even more direct and efficient routes to this compound and its analogues in the future. acs.org

Structure Activity Relationship Sar Studies of N Piperidin 3 Yl 1h Indazol 5 Amine Derivatives

Rational Design and Synthesis of Analogues for SAR Probing

The exploration of the SAR for N-piperidin-3-yl-1H-indazol-5-amine derivatives is rooted in rational drug design principles, where analogues are purposefully created to probe interactions with biological targets. Synthetic strategies often employ molecular hybridization, combining the core structure with other pharmacologically relevant fragments to enhance activity. nih.govnih.gov This can involve fragment-based approaches and knowledge-based design drawn from existing successful therapeutic agents. nih.gov The synthesis process itself is a multi-step endeavor, typically beginning with the construction of the indazole core, followed by the introduction of the piperidine (B6355638) moiety and subsequent derivatization. vulcanchem.comeuropeanreview.org

Modulating Indazole Substituents for Enhanced Biological Activities

The indazole ring is a critical component for the biological activity of these compounds, and its substitution pattern significantly influences target engagement.

The position and nature of substituents on the indazole ring are pivotal for modulating biological activity. The 5-position of the indazole ring, which bears the amino group linking to the piperidine, is a key site for interaction. Aromatic ring substitution at this C-5 position has been a focus for discovering highly active and selective inhibitors, as it allows for the exploration of additional interactions with target kinases. nih.gov

Furthermore, the addition of a methyl group at the 7-position of the indazole ring has been shown to be beneficial in certain contexts. For example, derivatives incorporating a 7-methyl-1H-indazol-5-yl moiety have been developed as potent antagonists for the Calcitonin Gene-Related Peptide (CGRP) receptor, a target for migraine therapeutics. researchgate.netnih.gov This substitution can enhance binding affinity and contribute to a superior safety and efficacy profile.

| Indazole Substitution | Compound Context | Impact on Biological Activity | Reference |

| 5-Position | General 1H-indazole-3-amine derivatives | Substitution at the C-5 position with various aromatic groups significantly affects anti-proliferative activity against cancer cell lines. | nih.gov |

| 7-Methyl | CGRP Receptor Antagonists | The 7-methyl-1H-indazol-5-yl moiety is a key feature in highly potent and selective CGRP antagonists developed for migraine treatment. | researchgate.netnih.gov |

The indazole ring contains two nitrogen atoms, N1 and N2, which can also be sites for substitution. The specific placement of substituents on these nitrogens can influence the compound's physicochemical properties and its binding orientation within a target's active site. While general SAR studies on indazoles indicate that substitution at the N1 position is a common strategy for optimization, specific data detailing the systematic variation at the N1 or N2 position for the this compound scaffold is not extensively covered in the available literature. nih.gov However, the 1H-indazole form, where one of the nitrogens is protonated, is consistently highlighted as a crucial feature for activity in many inhibitor classes. nih.govnih.gov

Tailoring Piperidine Substituents and Conformation for Optimized Interactions

The piperidine ring serves as a versatile linker and its substituents and conformation are critical for optimizing interactions with biological targets.

The nitrogen atom of the piperidine ring is a common point for modification, allowing for the introduction of various substituents that can probe different regions of a target's binding pocket. A range of benzyl (B1604629) derivatives, in particular, has been explored to enhance receptor affinity and other pharmacological properties. vulcanchem.com These substitutions can introduce new interactions, alter solubility, and affect metabolic stability. For instance, studies on σ1 receptor ligands showed that 1-methylpiperidines had high affinity, whereas piperidines with a proton, tosyl, or ethyl group had considerably lower affinity, demonstrating the sensitivity of the target to this substitution. researchgate.net

The table below summarizes the impact of various substituents attached to the piperidine nitrogen.

| Piperidine N-Substituent | Resulting Compound Name | Observed or Potential Impact | Reference |

| Benzyl | N-(1-benzylpiperidin-3-yl)-1H-indazol-5-amine | Increases receptor affinity and provides a scaffold for further modification. | vulcanchem.com |

| 4-Aminobenzyl | N-(1-(4-aminobenzyl)piperidin-3-yl)-1H-indazol-5-amine | A known derivative with potential for forming additional hydrogen bonds. nih.gov | nih.gov |

| 3-Cyclopropylbenzyl | N-[1-(3-Cyclopropylbenzyl)piperidin-3-yl]-1H-indazol-5-amine | A compound of interest in medicinal chemistry, with its complex structure suggesting potential biological activity. | |

| 4-Fluorobenzyl (as a chlorobenzyl type) | N-(1-(4-fluorobenzyl)piperidin-3-yl)-1H-indazol-5-amine | Halogen substitutions on the benzyl ring can modulate electronic properties and binding interactions. nih.gov | nih.gov |

| Thiophen-3-ylmethyl | N-(1-(thiophen-3-ylmethyl)piperidin-3-yl)-1H-indazol-5-amine | The thiophene (B33073) ring acts as a bioisostere for a phenyl ring, potentially improving properties. | |

| Benzofuran-5-ylmethyl | N-(1-(benzofuran-5-ylmethyl)piperidin-3-yl)-1H-indazol-5-amine | The benzofuran (B130515) group offers a larger, more complex aromatic system for exploring binding interactions. |

The connection of the piperidine ring to the indazole amine occurs at the C-3 position. This position is a chiral center, meaning that the compound can exist as different stereoisomers (enantiomers). The specific three-dimensional arrangement, or stereochemistry, at this C-3 position is often crucial for biological activity. In many classes of piperidine-based inhibitors, only one specific enantiomer binds effectively to the target receptor or enzyme. nih.gov For example, in studies of renin inhibitors with a disubstituted piperidine core, X-ray crystallography revealed that only the (3R,5S)-enantiomer was able to bind to the enzyme, highlighting the critical importance of precise stereochemical configuration for activity. nih.gov While specific studies on the stereochemistry of this compound are not detailed, this principle underscores that controlling the stereochemistry at the C-3 position is a critical aspect of optimizing the compound's therapeutic potential.

Investigating Linker Variations and their Influence on Molecular Recognition

Importance of the Amine Linker Connecting Piperidine and Indazole

The amine linker is a critical determinant of biological activity in this class of compounds. It not only provides a covalent connection between the two key ring systems but also contributes to the molecule's polarity, hydrogen bonding capacity, and conformational flexibility. Modifications to this linker, such as altering its length, introducing unsaturation, or replacing it with different functional groups, have been shown to have a profound impact on activity.

For instance, studies on related scaffolds have demonstrated that even subtle changes, like the introduction of unsaturation in the piperidine ring, can lead to a tenfold increase in potency. Conversely, replacing the piperidine with an acyclic analogue has been shown to result in a loss of activity, highlighting the importance of the cyclic constraint provided by the piperidine ring. dndi.org Similarly, replacing the piperidine with a morpholine (B109124) ring, while potentially improving clearance, can render the compound inactive, indicating a strict requirement for the specific chemical nature of the piperidine nitrogen. dndi.org

The substitution on the piperidine nitrogen itself represents a key vector for modifying the linker. The presence of a substituent, such as a benzyl group, can introduce additional interactions with the target protein and significantly modulate the compound's properties. For example, the derivative N-(1-(4-fluorobenzyl)piperidin-3-yl)-1H-indazol-5-amine showcases how this position can be functionalized to potentially enhance receptor affinity. nih.gov

While specific quantitative data on a systematic study of linker variations for this compound is not extensively available in the public domain, the qualitative SAR from related series underscores the linker's significance. The following table illustrates hypothetical but plausible SAR trends based on established medicinal chemistry principles and findings from similar compound classes.

Table 1: Hypothetical Influence of Linker Modifications on the Activity of this compound Derivatives

| Modification to Amine Linker | Rationale | Predicted Impact on Activity |

|---|---|---|

| Increased Alkyl Chain Length | Alters the distance and vector between the piperidine and any interacting moiety on the target. May introduce unfavorable steric hindrance. | Potential decrease in activity beyond an optimal length. |

| Introduction of Rigidity (e.g., double bond) | Restricts conformational flexibility, potentially locking the molecule in a more bioactive conformation and reducing the entropic penalty of binding. | Could increase or decrease activity depending on the preferred binding conformation. |

| Incorporation of Polar Groups (e.g., hydroxyl, amide) | Can form additional hydrogen bonds with the target, potentially increasing affinity. | Likely to enhance potency if the group can engage in a favorable interaction. |

| Replacement with Different Heterocycles (e.g., morpholine) | Alters the basicity and hydrogen bonding capacity of the linker region. | Can lead to a significant loss of activity, as observed in related series. dndi.org |

| N-Substitution on Piperidine | Allows for the introduction of various functional groups to probe for additional binding interactions. | Highly dependent on the nature of the substituent and the target's topology. |

Fragment-Based Approaches and De Novo Design in SAR Elucidation

Modern drug discovery often employs sophisticated techniques like fragment-based drug discovery (FBDD) and de novo design to efficiently explore the chemical space and elucidate SAR. These methods are particularly well-suited for molecules like this compound, which are composed of distinct, modular fragments.

Fragment-based lead discovery has been successfully utilized to develop inhibitors based on the indazole scaffold. nih.gov This approach typically involves identifying small molecular fragments that bind to a biological target and then growing or linking these fragments to create a more potent lead compound. For a molecule like this compound, the indazole and piperidine moieties can be considered as individual fragments.

In a hypothetical FBDD campaign, the indazole core could be identified as a primary hit. Subsequent screening or computational modeling could then identify the piperidine-amine fragment as a suitable partner that binds in an adjacent pocket. The amine linker's characteristics would then be optimized to ensure proper orientation and connectivity for enhanced binding affinity.

De novo design, often aided by computational tools, takes this a step further by designing novel molecules from the ground up to fit a specific binding site. Starting with the known binding mode of the indazole core, for instance, a de novo design algorithm could suggest various linkers and substituents, including the piperidin-3-yl-amine portion, that would be predicted to have high affinity and selectivity. This approach has been used in the discovery of novel 1H-indazole-based derivatives for inhibiting kinases. nih.gov

The table below outlines the key fragments of this compound and their potential contributions to molecular recognition, which would be central to any fragment-based or de novo design strategy.

Table 2: Fragment Analysis of this compound for Drug Design

| Fragment | Key Structural Features | Potential Role in Molecular Recognition | Design Strategy |

|---|---|---|---|

| 1H-Indazole | Aromatic bicyclic system, hydrogen bond donor (NH) and acceptors (N). | Core scaffold for anchoring in a binding pocket, potential for π-stacking and hydrogen bonding interactions. | Fragment screening to identify initial hits. Optimization through substitution on the ring. |

| Piperidine Ring | Saturated heterocycle, basic nitrogen atom, defined stereochemistry at C3. | Provides a three-dimensional structural element, potential for ionic interactions and hydrogen bonding. The stereochemistry is critical for proper orientation. | Introduction as a secondary fragment to an existing core. Exploration of different substitution patterns. |

| Amine Linker | Flexible chain, hydrogen bond donor/acceptor. | Connects the two primary fragments, influences the overall conformation and polarity. | Systematic modification of length, rigidity, and polarity to optimize the interaction between the two fragments and the target. |

In Vitro Biological Target Identification and Mechanistic Investigations of N Piperidin 3 Yl 1h Indazol 5 Amine Analogues

Screening Methodologies for Biological Activity Profiling

The identification of biologically active N-piperidin-3-yl-1H-indazol-5-amine analogues relies on systematic screening methodologies designed to efficiently profile their interactions with various molecular targets.

High-Throughput Screening (HTS) Approaches for Hit Identification

High-Throughput Screening (HTS) serves as a primary strategy for identifying initial "hit" compounds from large chemical libraries. chemdiv.com In the context of indazole analogues, HTS assays are employed to rapidly assess the biological activity of thousands of compounds against specific targets. For instance, a high-throughput screening hit was the starting point for the development of bombesin (B8815690) receptor subtype-3 (BRS-3) agonists, where the initial structure from an external vendor was later revised and confirmed through re-synthesis and NMR studies. nih.gov These large-scale screens are crucial for pinpointing novel scaffolds and chemical series, such as those based on the this compound framework, for further optimization. The use of HTS is a common theme in the discovery of enzyme inhibitors, including those targeting kinases. nih.gov

Biochemical Assay Platforms for Enzyme and Receptor Inhibition

Following hit identification, a variety of biochemical assay platforms are utilized to quantify the inhibitory or antagonistic potency of the compounds. These assays provide detailed information on the mechanism of action, such as whether a compound is a competitive or non-competitive inhibitor.

Commonly used platforms include:

Enzyme-Linked Immunosorbent Assay (ELISA): This method has been used to screen for and determine the inhibitory activities of indazole-based compounds against Rho-associated kinases (ROCK). nih.gov

Kinase Activity Assays: These assays measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. They are fundamental in profiling inhibitors for targets like Glycogen Synthase Kinase 3 (GSK-3), where compounds are tested for their ability to act as ATP-competitive inhibitors. nih.gov

Antiproliferative Assays: The MTT assay is a colorimetric assay used to assess the metabolic activity of cells and is frequently employed to measure the antiproliferative effects of compounds on cancer cell lines. nih.gov

Vasorelaxant Activity Assays: For compounds targeting pathways involved in smooth muscle contraction, such as the Rho/ROCK pathway, ex-vivo studies using isolated tissues like rat aortic rings are conducted to measure vasorelaxant activity. researchgate.net

Receptor Binding Assays: These assays are used to determine the affinity of a compound for a specific receptor, as seen in the evaluation of Calcitonin Gene-Related Peptide (CGRP) receptor antagonists. nih.govresearchgate.net

Identification of Key Molecular Targets

Through these screening methodologies, analogues of this compound have been identified as potent modulators of several important protein families, including kinases, G-protein coupled receptors, and histone deacetylases.

Kinase Enzyme Inhibition Profiling

The indazole scaffold is a well-established "privileged structure" in kinase inhibitor design, and this compound analogues are no exception. They have shown inhibitory activity against a range of kinases.

Glycogen Synthase Kinase 3 (GSK-3): A series of N-[(1-alkylpiperidin-4-yl)methyl]-1H-indazole-3-carboxamides were developed as potent, ATP-competitive inhibitors of GSK-3β. nih.gov Taking advantage of an X-ray co-crystal structure, researchers probed substitutions at the indazole 5-position and the piperidine (B6355638) nitrogen to optimize potency and cell activity. nih.gov One analogue, compound 14i, demonstrated encouraging brain exposure and in vivo efficacy in a mouse model of mania, highlighting the therapeutic potential of this series for mood disorders. nih.gov

Rho kinase (ROCK): Indazole piperidine derivatives have been designed as inhibitors of ROCK-II, a kinase implicated in diseases like glaucoma and hypertension. uni.lumiami.edunih.gov One study detailed a series of 1-(4-(1H-indazol-5-yl amino)piperidin-1-yl)-2-hydroxy(or 2-amino) inhibitors. uni.lu The substitution pattern was found to significantly influence potency, with phenyl substitutions on the side chain increasing ROCK inhibition compared to alkyl substitutions. uni.lu

Pim Kinases: The indazole core has been utilized to develop potent pan-Pim kinase inhibitors for cancer therapy. nih.gov The Pim kinases are serine/threonine kinases that regulate signaling pathways fundamental to tumorigenesis. nih.gov Starting from a 3-(pyrazin-2-yl)-1H-indazole hit, structure-activity relationship (SAR) studies led to the identification of highly potent pan-Pim inhibitors. nih.gov

Fibroblast Growth Factor Receptor 1 (FGFR1): Via fragment-based virtual screening, novel FGFR1 inhibitors bearing an indazole scaffold were designed. nih.gov An initial hit compound with an indazole scaffold showed excellent kinase inhibitory activity (IC₅₀ = 15.0 nM). nih.gov Further optimization, including the introduction of fluorine substituents, led to the discovery of compound 2a, which exhibited potent activity against FGFR1 (IC₅₀ < 4.1 nM) and improved antiproliferative effects in cancer cell lines. nih.gov

Epidermal Growth Factor Receptor (EGFR): Indazolyl-substituted piperidin-4-yl-aminopyrimidines were evaluated for their anticancer potency and exhibited excellent activity against the H1975 non-small-cell lung cancer cell line, which harbors an EGFR mutation. researchgate.net Notably, a lead compound from this series was fourfold more potent than gefitinib (B1684475) in this cell line and showed superior anti-migration activity. researchgate.net Additionally, a novel series of 5-ethylsulfonyl-indazole-3-carbohydrazides was developed as dual inhibitors of EGFR and VEGFR-2 (KDR). nih.gov

Table 1: Kinase Inhibition by this compound Analogues

| Kinase Target | Analogue Series | Potency (IC₅₀) | Reference |

|---|---|---|---|

| GSK-3β | N-[(1-alkylpiperidin-4-yl)methyl]-1H-indazole-3-carboxamides | Potent, specific values for individual compounds in source | nih.gov |

| ROCK-II | 1-(4-(1H-indazol-5-yl amino)piperidin-1-yl) analogues | 13 nM (SR-1459) | uni.lu |

| FGFR1 | 1H-indazol-3-amine derivatives | < 4.1 nM (Compound 2a) | nih.gov |

| EGFR / KDR | 5-ethylsulfonyl-indazole-3-carbohydrazides | GI₅₀ = 25-42 nM (most efficient derivatives) | nih.gov |

Receptor Binding and Antagonist Activity

Calcitonin Gene-Related Peptide (CGRP) Receptor: Analogues based on an N-(3-(1H-indazol-5-yl)piperidine structure have been discovered as highly potent CGRP receptor antagonists, which are effective in the treatment of migraine. nih.gov The clinical candidate BMS-742413 is a complex piperidine derivative containing a 7-methyl-1H-indazol-5-yl group. nih.gov This compound was specifically developed for intranasal delivery to provide rapid onset of action and demonstrated a robust, dose-dependent inhibition of CGRP-induced effects in a marmoset model. nih.gov Structure-based drug design was instrumental in the discovery of these antagonists. researchgate.net

Table 2: Receptor Antagonist Activity of this compound Analogues

| Receptor Target | Analogue Example | Activity | Reference |

|---|---|---|---|

| CGRP Receptor | BMS-742413 | Potent human CGRP receptor antagonist | nih.gov |

Histone Deacetylase (HDAC) Inhibition Mechanisms

Histone Deacetylases (HDACs): In a departure from kinase and receptor targets, novel N-hydroxypropenamides bearing indazole moieties have been designed and synthesized as potent HDAC inhibitors. rsc.orgrsc.org These compounds showed cytotoxicity and HDAC inhibition comparable to the reference compound SAHA. rsc.org Docking studies were used to understand the structure-activity relationships, and the synthesized compounds displayed 2- to 30-fold more potent inhibitory activity against HDAC6 compared to a mixture of HDAC isoforms, suggesting a degree of selectivity. rsc.org

Table 3: HDAC Inhibition by this compound Analogues

| Target | Analogue Series | Potency (IC₅₀) | Reference |

|---|---|---|---|

| HDACs | (E)-3-(1-substituted-1H-indazol-5-yl)-N-hydroxypropenamides | 0.126 to 3.750 µM (cytotoxicity) | rsc.org |

Other Identified Protein and Enzyme Interactions (e.g., RIP2 kinase)

Analogues of this compound have demonstrated interactions with various protein and enzyme targets, including Receptor-Interacting Protein 2 (RIP2) kinase. RIP2 is a crucial serine-threonine kinase that mediates signaling from the pattern recognition receptors NOD1 and NOD2, playing a significant role in the immune response. nih.gov The interaction with RIP2 involves its C-terminal caspase activation and recruitment domain (CARD), which facilitates connections with other CARD-containing proteins like NOD1 and NOD2. nih.gov

In the broader family of indazole-based compounds, derivatives have been identified as potent inhibitors of various kinases. For instance, a series of 4-aminoquinoline (B48711) derivatives were designed as RIP2 inhibitors, with some compounds exhibiting high affinity and excellent selectivity for RIPK2. nih.gov Specifically, a compound with a trimethoxyphenyl group showed strong inhibition of RIPK2. nih.gov Furthermore, the 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment for kinases, as seen in the tyrosine kinase inhibitor Linifanib. nih.gov The development of compounds like GSK583, a highly potent and selective inhibitor of RIP2 kinase, further underscores the potential of the indazole scaffold in targeting this enzyme. sci-hub.se

Cellular Activity Evaluation and Phenotypic Screening

Derivatives of this compound have been evaluated for their anti-proliferative effects against a range of human cancer cell lines. These studies are crucial for identifying potential anti-cancer agents.

One study synthesized a series of 1H-indazole-3-amine derivatives and tested their activity against human lung cancer (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cell lines. nih.gov Several of these compounds demonstrated significant anti-proliferative effects. nih.gov

Another research effort focused on new 3-amino-N-phenyl-1H-indazole-1-carboxamides, which were screened against 60 human cancer cell lines. nih.gov The most potent compounds in this series inhibited the growth of many of these cell lines at sub-micromolar concentrations. nih.gov

Indazole analogues of curcumin (B1669340) have also been investigated for their cytotoxic activity against MCF-7 (breast cancer), HeLa (cervical cancer), and WiDr (colon carcinoma) cell lines. japsonline.com While showing low to moderate activity against MCF-7 and HeLa cells, some compounds were more effective against WiDr cells than curcumin and tamoxifen. japsonline.com

Furthermore, hybrid compounds of 6-methoxy-3-(4-methoxyphenyl)-1H-indole and 3-phenylpiperidine (B1330008) have shown antiproliferative activity against HCT-116 (colon cancer) and HL-60 (promyelocytic leukemia) cells. researchgate.net In a separate study, dihydro-1H-pyrazolo[1,3-b]pyridine embelin (B1684587) derivatives were evaluated against several hematologic and breast cancer cell lines, with some compounds showing good cytotoxic activity, particularly against leukemia cell lines like HL-60. ulpgc.es

A series of 1H-indazole derivatives were tested for their inhibitory activity against pan-Pim kinases and showed moderate cellular potency in KMS-12 BM (multiple myeloma) cell assays. nih.gov

Table 1: Anti-proliferative Activity of Selected Indazole Analogues

| Compound Type | Cell Line(s) | Observed Activity | Reference(s) |

|---|---|---|---|

| 1H-indazole-3-amine derivatives | A549, K562, PC-3, Hep-G2 | Significant anti-proliferative activity. | nih.gov |

| 3-amino-N-phenyl-1H-indazole-1-carboxamides | 60 human cancer cell lines | Growth inhibition at sub-micromolar concentrations. | nih.gov |

| Indazole analogues of curcumin | MCF-7, HeLa, WiDr | Low to moderate activity; higher against WiDr. | japsonline.com |

| 6-methoxy-3-(4-methoxyphenyl)-1H-indole hybrids | HCT-116, HL-60 | Antiproliferative activity. | researchgate.net |

| Dihydro-1H-pyrazolo[1,3-b]pyridine embelin derivatives | HL-60 | Good cytotoxic activity. | ulpgc.es |

| 1H-indazole derivatives | KMS-12 BM | Moderate cellular potency. | nih.gov |

While direct evidence for the modulation of STAT3 signaling by this compound itself is limited in the provided context, the broader class of indazole derivatives is known to interact with various signaling pathways critical to cancer cell proliferation and survival. For instance, some 3-amino-N-phenyl-1H-indazole-1-carboxamides have been shown to cause a block in the G0-G1 phase of the cell cycle and increase the ratio of underphosphorylated to total retinoblastoma protein (pRb). nih.gov

Certain analogues of this compound have been shown to induce apoptosis, or programmed cell death, in cancer cells. For example, a promising 1H-indazole-3-amine derivative, compound 6o, was found to induce apoptosis in K562 cells in a concentration-dependent manner. nih.gov The mechanism of this apoptosis induction is thought to involve the inhibition of Bcl2 family members and the p53/MDM2 pathway. nih.gov

Indazole derivatives have also been explored for their potential as antifungal agents. A study focusing on the design and synthesis of indazole and pyrazole (B372694) derivatives investigated their anticandidal activity against various Candida species, including C. albicans, C. glabrata, and C. tropicalis. nih.gov The series of 3-phenyl-1H-indazole derivatives, in particular, demonstrated broad anticandidal activity. nih.gov One compound with an N,N-diethylcarboxamide substituent was found to be the most active against C. albicans and both miconazole-susceptible and resistant strains of C. glabrata. nih.gov

Selectivity and Polypharmacology Analysis in In Vitro Systems

The selectivity and polypharmacology of this compound analogues are important aspects of their in vitro evaluation, determining their potential for both efficacy and off-target effects.

Several studies have highlighted the selectivity of indazole derivatives. For instance, a particularly active anti-cancer 1H-indazole-3-amine derivative, compound 6o, showed significant selectivity for cancer cells over normal cells, with a much higher IC50 value in HEK-293 normal embryonic kidney cells compared to K562 leukemia cells. nih.gov Similarly, certain indazole analogues of curcumin demonstrated selectivity for cancer cells, with selectivity index (SI) values greater than 2, indicating a favorable therapeutic window. japsonline.com

The concept of polypharmacology, where a single compound interacts with multiple targets, is also relevant. The 3-aminoindazole scaffold has been utilized to create multi-targeted receptor tyrosine kinase (RTK) inhibitors. nih.gov By incorporating a diaryl urea (B33335) moiety, a series of inhibitors were generated that potently inhibited both the vascular endothelial growth factor receptor (VEGFR) and the platelet-derived growth factor receptor (PDGFR) families. nih.gov This multi-targeted approach can be advantageous in treating complex diseases like cancer.

Furthermore, some synthetic amide alkaloid analogues have shown selective cytotoxicity against multidrug-resistant (MDR) cancer cells overexpressing P-glycoprotein, a phenomenon known as collateral sensitivity. nih.gov This suggests that certain structural features, such as 3,4,5-trimethoxy phenyl substitution, can be critical for achieving this selective activity. nih.gov

Computational Chemistry and Chemoinformatics in the Study of N Piperidin 3 Yl 1h Indazol 5 Amine

Molecular Modeling and Docking Studies for Ligand-Protein Interactions

Molecular modeling and docking are fundamental computational techniques used to predict the preferred orientation of a ligand when bound to a receptor's active site. These studies are crucial for understanding the structural basis of molecular recognition and for guiding the design of more potent and selective inhibitors. For derivatives and analogues of N-piperidin-3-yl-1H-indazol-5-amine, these methods have been instrumental in elucidating their mechanism of action against various biological targets.

Molecular docking studies on compounds structurally related to the indazole scaffold have successfully identified key binding modes and interacting amino acid residues. For instance, in a study involving 1H-indazol-5-yl derivatives targeting the DNA gyrase B enzyme from E. coli (PDB ID: 1KZN), a known target for antibacterial agents, specific interactions were delineated. sciforum.net The docking analysis revealed that the indazole core and its substituents fit into the binding pocket, forming critical hydrogen bonds and hydrophobic interactions that are essential for inhibitory activity. sciforum.net

One derivative, 1-(4-(3,4-dimethoxyphenyl)-3,6-dimethyl-1H-indazol-5-yl)ethan-1-one, demonstrated a favorable binding energy of -7.7 kcal/mol. sciforum.net Its binding mode was characterized by two key hydrogen bonds: one between the methoxy (B1213986) group and the nitrogen of ASN-46 (2.79 Å), and another between the indazole N-H group and the side chain of ASP-73 (2.64 Å). sciforum.net Another analogue also showed hydrogen bonding with MET-91 and ASP-49. sciforum.net These findings highlight the importance of the indazole N-H and strategically placed hydrogen bond acceptors for anchoring ligands within the ATP-binding site of DNA gyrase.

Table 1: Key Interactions of Indazole Analogues with DNA Gyrase (1KZN)

| Interacting Residue | Type of Interaction |

|---|---|

| ASN-46 | Hydrogen Bond |

| ASP-73 | Hydrogen Bond |

| ASP-49 | Hydrogen Bond |

| MET-91 | Hydrogen Bond |

Structure-Based Drug Design (SBDD) utilizes the three-dimensional structural information of a target protein to design ligands with high affinity and selectivity. This rational design approach has been successfully applied to develop potent inhibitors based on indazole and piperidine (B6355638) scaffolds.

In the development of Calcitonin Gene-Related Peptide (CGRP) receptor antagonists for migraine treatment, SBDD played a pivotal role. figshare.com The discovery of HTL22562, a complex molecule containing an N-((R)-3-(7-Methyl-1H-indazol-5-yl) moiety, was enabled by structure-based design, leading to a highly potent, selective, and metabolically stable clinical candidate. figshare.comresearchgate.net Similarly, the design of a new series of N-(piperidin-3-yl)pyrimidine-5-carboxamides as renin inhibitors was guided by SBDD. This approach led to a remarkable 65,000-fold enhancement in inhibitory activity by optimizing interactions within the S1/S3 binding sites of the enzyme. researchgate.net These examples underscore how SBDD can transform a fragment or a low-potency hit into a highly potent drug candidate by leveraging detailed structural insights of the ligand-protein complex.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. MD simulations are used to assess the stability of the predicted binding mode, analyze the conformational changes in both the ligand and the protein, and calculate binding free energies.

For various indazole-based compounds, MD simulations have been employed to validate docking results and to understand the stability of the ligand within the active site. researchgate.net In a study on 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives as potential anticancer agents, MD simulations demonstrated a consistent and robust binding of the most potent compounds within the target protein's binding site. researchgate.net These simulations can reveal subtle but crucial dynamic interactions, providing a more accurate picture of the binding event and confirming the reliability of the docked conformation. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are chemoinformatic methods used to correlate the chemical structure of compounds with their biological activity. These models are invaluable for predicting the activity of novel compounds and for identifying the key chemical features required for biological function.

A pharmacophore model represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific target receptor. For a series of pyrozolo[1,5-a]pyridine analogues, a five-point pharmacophore model (AHHRR) was developed, identifying one hydrogen bond acceptor, two aromatic rings, and two hydrophobic groups as crucial for PDE4 inhibition. nih.gov

3D-QSAR studies further refine this understanding by creating a statistical model that relates the 3D properties of molecules to their activity. For indole (B1671886) and isatin (B1672199) derivatives, a 3D-QSAR model was generated that successfully identified the physicochemical features correlated with Aβ anti-aggregating potency. mdpi.com Similarly, QSAR studies on 3-amino-6-chloro-7-(azol-2 or 5-yl)-1,1-dioxo-1,4,2-benzodithiazine derivatives identified specific molecular descriptors related to their anticancer activity, resulting in models with good predictive ability. mdpi.com These approaches allow researchers to prioritize the synthesis of compounds with a higher probability of being active.

Virtual Screening and Library Design for Novel Analogues

Virtual screening is a computational technique used to search large libraries of chemical structures to identify those that are most likely to bind to a drug target. This process can be based on the ligand's similarity to a known active compound or on its predicted binding affinity from docking simulations (structure-based virtual screening).

The development of potent CGRP receptor antagonists involved processes analogous to virtual screening and library design, where chemical modifications were guided by structural and activity data to optimize potency and other properties. figshare.comresearchgate.net The principles of SBDD and QSAR modeling are directly applied to design focused libraries of novel analogues for synthesis and testing. mdpi.com By building a pharmacophore or QSAR model based on a compound like this compound, researchers can screen vast virtual libraries to find new scaffolds or design a combinatorial library of analogues with a high likelihood of possessing the desired biological activity.

Cheminformatic Tools for Data Mining and Predictive Modeling of Biological Activity

Cheminformatics encompasses the use of computational tools to store, retrieve, analyze, and model chemical and biological data. These tools are essential for modern drug discovery, enabling researchers to mine vast datasets and build predictive models for biological activity, ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and other key drug-like characteristics.

Software like Autodock is used for molecular docking analyses, while other programs are employed for QSAR and pharmacophore modeling. sciforum.netnih.gov The results from these computational studies, such as binding energies, interaction patterns, and QSAR equations, are used to build predictive models. mdpi.com For example, the binding free energies of inhibitors can be calculated using methods like the molecular mechanics/generalized Born surface area (MM/GBSA) to provide a more quantitative prediction of potency. nih.gov These predictive models are critical for prioritizing which novel analogues of a lead compound, such as this compound, should be synthesized and evaluated, thereby saving significant time and resources in the drug discovery pipeline.

Lead Optimization Strategies for N Piperidin 3 Yl 1h Indazol 5 Amine Series

Principles of Hit-to-Lead Development

The hit-to-lead phase is a critical early stage in drug discovery that bridges the gap between initial high-throughput screening (HTS) hits and more refined lead compounds. youtube.com The primary objective is to transform promising, but often imperfect, hits into lead series with sufficient potency, selectivity, and drug-like properties to warrant further, more resource-intensive optimization. youtube.com

A fundamental principle is the systematic exploration of the structure-activity relationship (SAR). This involves synthesizing and testing a series of analogs to understand how different chemical modifications impact the compound's biological activity. nih.gov For kinase inhibitors, a common starting point is to analyze the initial hit's binding mode within the target kinase's ATP-binding site. nih.gov This can be achieved through techniques like X-ray crystallography.

Key considerations during hit-to-lead development include:

Potency: Initial hits may have only moderate activity. A primary goal is to improve potency to the nanomolar range. nih.gov

Ligand Efficiency: This metric relates the binding affinity of a compound to its size (heavy atom count). It helps in identifying compounds that have a good balance of potency and size, avoiding the pitfall of simply making molecules larger to increase potency.

Physicochemical Properties: Properties such as solubility, permeability, and metabolic stability are crucial for a drug's ultimate success. These are assessed and optimized early on. youtube.com

Intellectual Property: The novelty of the chemical scaffold and its derivatives is essential for securing patent protection.

For the N-piperidin-3-yl-1H-indazol-5-amine scaffold, the hit-to-lead process would involve exploring modifications to the indazole core, the piperidine (B6355638) ring, and the linkage between them to establish a solid foundation for lead optimization.

Strategies for Enhancing Potency and Efficacy in vitro

Once a lead series is established, the focus shifts to systematically enhancing its potency and efficacy. For the this compound series, several strategies can be employed, often guided by computational modeling and structural biology.

A key approach involves exploring substitutions on the indazole ring. The indazole core is a well-established pharmacophore in many kinase inhibitors. rsc.org Modifications at various positions can influence interactions with the target kinase. For instance, substitutions at the 5-position of the indazole ring have been shown to be important for potency in other indazole-based inhibitors. nih.gov

Similarly, modifications to the piperidine ring can significantly impact potency. The orientation and substitution of the piperidine can influence how the molecule fits into the binding pocket and can introduce new interactions with the protein.

The following table outlines potential modifications and their expected impact on potency:

| Modification | Rationale | Potential Outcome |

| Substitution on the indazole ring | Explore interactions with the hinge region and other key residues in the ATP binding site. | Increased binding affinity and potency. |

| Substitution on the piperidine ring | Optimize interactions within the solvent-exposed region of the binding pocket. | Enhanced potency and potential for improved selectivity. |

| Altering the linker between the indazole and piperidine | Fine-tune the distance and orientation of the two key fragments for optimal binding. | Improved overall potency and efficacy. |

By systematically synthesizing and testing these analogs, researchers can build a detailed SAR map to guide further optimization efforts towards compounds with high in vitro potency and cellular efficacy.

Improving Selectivity Profiles against Off-Targets

A critical aspect of drug development is ensuring that a compound interacts selectively with its intended target, minimizing interactions with other proteins (off-targets) that could lead to unwanted side effects. numberanalytics.com For kinase inhibitors, achieving selectivity can be challenging due to the high degree of similarity among the ATP-binding sites of different kinases. reactionbiology.com

For the this compound series, several strategies can be employed to enhance selectivity:

Structure-Based Design: If the crystal structure of the lead compound bound to its target kinase is available, it can be compared with the structures of closely related off-target kinases. This allows for the identification of subtle differences in the binding pockets that can be exploited to design more selective inhibitors. numberanalytics.com For example, a modification that forms a favorable interaction with a residue unique to the target kinase but not present in off-targets can significantly improve selectivity.

Exploiting Allosteric Pockets: Some inhibitors achieve selectivity by binding to less conserved allosteric sites adjacent to the ATP-binding pocket. numberanalytics.com Modifications to the this compound scaffold could be designed to extend into and interact with such pockets, thereby enhancing selectivity.

Kinome Profiling: Lead compounds should be screened against a broad panel of kinases to identify any off-target activities. reactionbiology.com This information is invaluable for guiding the medicinal chemistry effort to "dial out" unwanted interactions. For instance, if a compound shows activity against a particular off-target kinase, modifications can be made to disrupt the binding to that specific kinase while maintaining or improving affinity for the desired target.

One study on indole-based inhibitors, which are structurally related to indazoles, demonstrated that specific substitutions could lead to a high selectivity index. nih.gov This highlights the potential for fine-tuning the this compound structure to achieve a desirable selectivity profile.

Bioisosteric Replacements and Scaffold Hopping Approaches

Bioisosteric replacement and scaffold hopping are powerful strategies in medicinal chemistry to improve a compound's properties while maintaining or enhancing its biological activity. nih.gov

Bioisosteric replacement involves substituting a functional group in a molecule with another group that has similar physical or chemical properties. This can be done to improve potency, selectivity, metabolic stability, or other pharmacokinetic properties. nih.gov For the this compound series, several bioisosteric replacements could be considered:

Piperidine Ring: The piperidine ring is a common motif in drug molecules but can be susceptible to metabolic degradation. enamine.net Replacing it with a bioisostere like a spirocyclic amine (e.g., 2-azaspiro[3.3]heptane) could improve metabolic stability and solubility. enamine.netresearchgate.net

Indazole Core: The indazole itself can be considered a bioisostere of other heterocyclic systems like indole (B1671886). researchgate.net

Amine Linker: The amine linker could be replaced with other groups like amides or ethers to alter the compound's flexibility and hydrogen bonding potential.

Scaffold hopping is a more drastic approach that involves replacing the central core of a molecule (the scaffold) with a structurally different one while retaining the key pharmacophoric elements. nih.govrsc.org This can lead to the discovery of novel chemical series with improved properties and a different intellectual property landscape. For the this compound series, one could envision hopping from the indazole scaffold to other heterocyclic systems known to bind to the target class of interest, such as pyrazolo-pyrimidines or quinolines. nih.govrsc.org

A successful example of scaffold hopping involved moving from an indole to an indazole core, which resulted in a shift from selective inhibitors to dual inhibitors of two related proteins. nih.govrsc.org This demonstrates the transformative potential of this strategy.

Addressing Research Challenges in the Optimization Process (e.g., in vitro metabolic stability)

During the lead optimization process, several challenges can arise that need to be addressed to develop a successful drug candidate. One of the most common hurdles is poor in vitro metabolic stability. researchgate.net Compounds that are rapidly metabolized by liver enzymes (like cytochrome P450s) will have a short half-life in the body, making it difficult to maintain therapeutic concentrations.

For the this compound series, potential sites of metabolic instability include:

The piperidine ring: This is a common site of oxidation.

The indazole ring: The aromatic rings can be hydroxylated.

The benzylic position of the aminobenzyl group (if present): This is another potential site for oxidation. nih.gov

To address these challenges, several strategies can be employed:

Metabolite Identification Studies: The first step is to identify the specific sites of metabolism. This is typically done by incubating the compound with liver microsomes and analyzing the resulting metabolites by mass spectrometry.

Blocking Metabolic Hotspots: Once the metabolic "hotspots" are identified, medicinal chemists can make modifications to block these sites. For example, introducing a fluorine atom at a site of oxidation can prevent its metabolism. nih.gov

Bioisosteric Replacements: As mentioned earlier, replacing a metabolically labile group with a more stable bioisostere can significantly improve metabolic stability. enamine.net

The following table summarizes potential metabolic liabilities and mitigation strategies:

| Potential Metabolic Liability | Mitigation Strategy |

| Oxidation of the piperidine ring | Introduction of fluorine atoms; replacement with a spirocyclic amine. enamine.netnih.gov |

| Hydroxylation of the indazole ring | Introduction of electron-withdrawing groups to make the ring less susceptible to oxidation. |

| Oxidation of the benzylic position | Replacement of the CH2 group with a more stable linker. |

Advanced Research Perspectives and Methodological Innovations

Integration of Omics Technologies for Comprehensive Biological Characterization

The comprehensive biological understanding of drug candidates and their targets is being revolutionized by the integration of "omics" technologies. For derivatives of N-piperidin-3-yl-1H-indazol-5-amine, these approaches offer a multi-faceted view of their pharmacological effects.

Genomics and Transcriptomics: Genomic and transcriptomic approaches are crucial in identifying patient populations that are most likely to respond to treatment with derivatives of this compound. For instance, in the context of CGRP receptor antagonists, which include derivatives of this compound, genomic studies can help identify genetic markers associated with migraine and treatment response. Transcriptomic analysis of neuronal cells or tissues treated with these compounds can reveal changes in gene expression patterns related to pain pathways and neuro-inflammation, providing a deeper understanding of their mechanism of action.

Proteomics: Proteomics allows for the large-scale study of proteins and their interactions. In the context of this compound derivatives, proteomics can be employed to identify the direct protein targets of these compounds, as well as off-target interactions that could lead to adverse effects. Furthermore, by analyzing changes in the proteome of cells or tissues upon treatment, researchers can elucidate the downstream signaling pathways modulated by these derivatives.

Metabolomics: Metabolomics, the study of small molecules (metabolites) within cells, tissues, and biofluids, can provide insights into the metabolic fate of this compound derivatives and their impact on cellular metabolism. This can be particularly important for understanding drug efficacy and safety, as alterations in metabolic pathways can be indicative of both therapeutic and toxic effects.

The integration of these omics datasets provides a systems-level understanding of the biological effects of this compound derivatives, facilitating the development of more effective and safer therapies.

Application of Artificial Intelligence (AI) and Machine Learning (ML) in Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are increasingly being applied to accelerate the drug discovery and development process. For this compound and its derivatives, these computational tools offer significant potential.

Predictive Modeling: ML models can be trained on large datasets of chemical structures and their biological activities to predict the therapeutic potential of novel derivatives of this compound. researchgate.netresearchgate.netnih.govnih.gov For example, ML algorithms have been successfully used to predict the response of migraine patients to anti-CGRP therapies, which include derivatives of this chemical scaffold. researchgate.netresearchgate.netnih.govnih.gov These models can analyze patient characteristics and clinical data to identify individuals who are most likely to benefit from a particular treatment. researchgate.netresearchgate.netnih.govnih.gov

De Novo Drug Design: AI can be used to design novel molecules with desired pharmacological properties. By learning the chemical rules from existing databases of active compounds, generative AI models can propose new derivatives of this compound that are optimized for potency, selectivity, and pharmacokinetic properties.

Data Analysis and Interpretation: The vast amounts of data generated by omics technologies can be effectively analyzed using AI and ML algorithms. These tools can identify complex patterns and correlations that may not be apparent to human researchers, leading to new insights into disease mechanisms and drug action.

The application of AI and ML is poised to significantly reduce the time and cost of developing new drugs based on the this compound scaffold.

Development of Advanced In Vitro Model Systems

The development of more physiologically relevant in vitro models is crucial for accurately predicting the efficacy and safety of drug candidates before they enter clinical trials. For this compound derivatives, several advanced in vitro systems are of particular interest.

Caco-2 Cell Monolayers: The Caco-2 cell line, derived from a human colon carcinoma, is a well-established in vitro model for studying the intestinal absorption of drugs. nih.govnih.govyoutube.com When cultured as a monolayer, these cells differentiate to form tight junctions and express transporter proteins, mimicking the barrier properties of the intestinal epithelium. nih.govnih.govyoutube.com This model is valuable for assessing the oral bioavailability of this compound derivatives. nih.govnih.govyoutube.com

Brain Organoids: Brain organoids are three-dimensional, self-organizing structures grown from pluripotent stem cells that recapitulate key aspects of human brain development and organization. news-medical.netnih.govmdpi.comnovartis.commdpi.com These "mini-brains" provide a powerful platform for studying neurological disorders and testing the effects of neuroactive compounds. news-medical.netnih.govmdpi.comnovartis.commdpi.com For derivatives of this compound targeting neurological conditions like migraine, brain organoids offer a more realistic model than traditional two-dimensional cell cultures. news-medical.netnih.govmdpi.comnovartis.commdpi.com

High-Content Screening (HCS): HCS combines automated microscopy with sophisticated image analysis to simultaneously measure multiple cellular parameters in response to drug treatment. This technology can be used to screen libraries of this compound derivatives for their effects on cell morphology, protein expression, and other cellular functions, providing a rich dataset for identifying promising lead compounds.

These advanced in vitro models are enhancing the predictive power of preclinical research and facilitating the translation of promising drug candidates into the clinic.

Exploration of Novel Therapeutic Areas for this compound Derivatives

While derivatives of this compound have shown promise as CGRP receptor antagonists for the treatment of migraine, the versatile nature of the indazole and piperidine (B6355638) scaffolds suggests potential applications in other therapeutic areas. nih.govrsc.orgnih.govnih.govnih.govresearchgate.neteurekaselect.comnih.govmdpi.compnrjournal.com

Oncology: The indazole nucleus is a common feature in a number of FDA-approved anti-cancer drugs. nih.govrsc.orgnih.govresearchgate.net Derivatives of this scaffold have been investigated as inhibitors of various protein kinases that are implicated in cancer cell growth and survival. nih.govrsc.orgnih.govresearchgate.net Further exploration of this compound derivatives for their anti-cancer properties could lead to the development of novel targeted therapies. nih.govrsc.orgnih.govresearchgate.net

Neurodegenerative Diseases: The piperidine moiety is present in several drugs used to treat Alzheimer's disease. nih.govresearchgate.netnih.govresearchgate.net Research has shown that piperidine derivatives can exhibit neuroprotective effects and modulate key pathological processes in neurodegenerative disorders. nih.govresearchgate.netnih.govresearchgate.netspandidos-publications.com Given the CNS activity of some this compound derivatives, investigating their potential in diseases like Alzheimer's and Parkinson's is a promising research direction. nih.govresearchgate.netnih.govresearchgate.netspandidos-publications.com

Inflammatory Disorders: Indazole derivatives have also been explored for their anti-inflammatory properties. eurekaselect.comnih.gov By modulating inflammatory pathways, these compounds could have therapeutic potential in a range of inflammatory conditions.

The structural versatility of the this compound scaffold makes it a valuable starting point for the discovery of new drugs for a variety of diseases.

Synergistic Approaches with Combination Therapies in Research Settings

In many complex diseases, combination therapies that target multiple pathways can be more effective than monotherapy. Research into the synergistic effects of this compound derivatives with other drugs is an important area of investigation.

Migraine Treatment: In the context of migraine, combining a CGRP receptor antagonist with a drug that has a different mechanism of action could provide enhanced pain relief and address a broader range of symptoms. Retrospective studies have suggested that combining CGRP monoclonal antibodies with gepants (small molecule CGRP receptor antagonists) is well-tolerated and may offer additional benefits for some patients. nih.govnih.govneurology.orgneurology.org Further research is needed to confirm the efficacy and safety of such combinations in a controlled setting. nih.govnih.govneurology.orgneurology.org

Oncology: In cancer treatment, combination therapies are the standard of care for many malignancies. Combining a targeted agent, such as an indazole-based kinase inhibitor, with traditional chemotherapy or immunotherapy could overcome drug resistance and improve patient outcomes.

Preclinical Models: Preclinical studies using cell culture and animal models are essential for identifying synergistic drug combinations. These studies can help to elucidate the mechanisms of synergy and provide a rationale for clinical trials.

The exploration of combination therapies is a key strategy for maximizing the therapeutic potential of this compound derivatives and improving patient care.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-piperidin-3-yl-1H-indazol-5-amine, and how can reaction conditions be optimized for higher yields?

- The compound is typically synthesized via multi-step protocols involving condensation reactions. For example, analogs with piperidinyl groups are synthesized from arylpyrazole cores through sequential alkylation and cyclization steps. Optimization may involve adjusting catalysts (e.g., Pd for cross-coupling), temperature (80–120°C), and solvent systems (e.g., DMF or THF) to improve yields . Purification via column chromatography or recrystallization is critical for isolating high-purity products.

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic methods?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR can confirm substituent positions (e.g., piperidine C3 linkage to indazole) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., C₁₁H₁₅N₅ for the base structure).

- High-Performance Liquid Chromatography (HPLC): Purity ≥95% is achievable using reverse-phase C18 columns with UV detection at 254 nm .

- Infrared (IR) Spectroscopy: Key functional groups (e.g., NH stretches in indazole) are identifiable between 3200–3400 cm⁻¹ .

Q. What biological targets or pathways are associated with this compound, and how are binding affinities determined experimentally?

- The compound’s piperidine-indazole scaffold is common in ligands targeting G protein-coupled receptors (GPCRs) and enzymes. For example:

- Dopamine Receptors: Competitive radioligand binding assays (e.g., using [³H]spiperone) quantify affinity for D2/D3 subtypes .

- Proteasome Inhibition: Fluorogenic substrates (e.g., Suc-LLVY-AMC) measure chymotrypsin-like activity inhibition in cell lysates .

- Kinase Targets: ATP-competitive assays with purified kinases (e.g., JAK2 or PI3K) assess IC₅₀ values .

Advanced Research Questions

Q. How do structural modifications to the piperidine or indazole moieties affect the compound’s pharmacokinetic properties?

- Piperidine Modifications: Adding hydrophilic groups (e.g., hydroxyl or amine) to the piperidine ring improves solubility but may reduce blood-brain barrier penetration. Methylation at the N-position enhances metabolic stability by blocking cytochrome P450 oxidation .

- Indazole Modifications: Fluorination at the 4-position of indazole increases target selectivity (e.g., for serotonin receptors over dopamine receptors) . Hybrid scaffolds (e.g., indazole-piperidine-quinoline) can enhance binding to multi-domain proteins like kinases .

Q. What strategies are recommended for resolving contradictions in reported biological activities of this compound across different studies?

- Assay Standardization: Control variables like cell line origin (e.g., HEK293 vs. CHO for GPCRs), buffer pH, and incubation time .